molecular formula C4H6N4O5S-2 B11824435 5-amino-1H-pyrazole-4-carboxamide;sulfate

5-amino-1H-pyrazole-4-carboxamide;sulfate

Katalognummer: B11824435
Molekulargewicht: 222.18 g/mol
InChI-Schlüssel: RHMSRJURIHDMNK-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-1H-pyrazole-4-carboxamide;sulfate is a heterocyclic compound with the molecular formula C4H8N4O5S. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmaceuticals. It is often used as a building block in the synthesis of more complex molecules due to its unique chemical structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1H-pyrazole-4-carboxamide involves a multi-step process. One common method is the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is typically carried out in the presence of a catalyst such as alumina–silica-supported manganese dioxide (MnO2) in water at room temperature . The reaction yields 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles in high yields (86–96%).

Industrial Production Methods

Industrial production of 5-amino-1H-pyrazole-4-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of green solvents and recyclable catalysts can make the process more environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of 5-amino-1H-pyrazole-4-carboxamide.

Wissenschaftliche Forschungsanwendungen

5-Amino-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It has been investigated as a potential anticancer agent due to its ability to inhibit fibroblast growth factor receptors (FGFRs).

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various pharmaceuticals.

Wirkmechanismus

The mechanism of action of 5-amino-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it acts as a covalent inhibitor of FGFRs by binding irreversibly to the receptor. This binding inhibits the receptor’s activity, leading to the suppression of cancer cell proliferation . The compound’s ability to target both wild-type and gatekeeper mutants of FGFRs makes it a promising candidate for anticancer drug development.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Amino-1H-pyrazole-5-carboxamide hydrochloride
  • 3-Amino-4-pyrazolecarboxamide hemisulfate salt
  • 1-Methyl-4-phenyl-5-aminopyrazole

Uniqueness

Compared to similar compounds, 5-amino-1H-pyrazole-4-carboxamide stands out due to its potent inhibitory activity against FGFRs and its ability to overcome drug resistance caused by gatekeeper mutations. This makes it a valuable compound in the development of targeted cancer therapies.

Eigenschaften

Molekularformel

C4H6N4O5S-2

Molekulargewicht

222.18 g/mol

IUPAC-Name

5-amino-1H-pyrazole-4-carboxamide;sulfate

InChI

InChI=1S/C4H6N4O.H2O4S/c5-3-2(4(6)9)1-7-8-3;1-5(2,3)4/h1H,(H2,6,9)(H3,5,7,8);(H2,1,2,3,4)/p-2

InChI-Schlüssel

RHMSRJURIHDMNK-UHFFFAOYSA-L

Kanonische SMILES

C1=NNC(=C1C(=O)N)N.[O-]S(=O)(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.